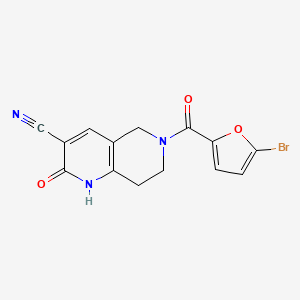

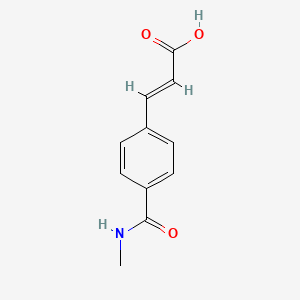

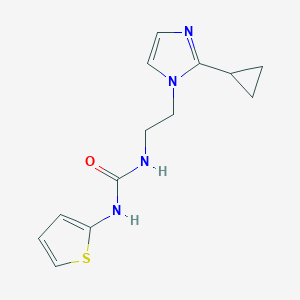

6-(5-Bromofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-bromofuran-2-carbonyl)piperazine” is a related compound . It is a colorless solid with a molecular weight of 259.1 . Another related compound is “1-(5-bromofuran-2-carbonyl)piperazine hydrochloride” with a molecular weight of 295.56 .

Synthesis Analysis

The synthesis of a related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, was carried out using the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction of 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature .Molecular Structure Analysis

The structure of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was elucidated using 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide involves the coupling of 5-bromofuran-2-carboxylic acid and isoniazid .Physical and Chemical Properties Analysis

The related compound “1-(5-bromofuran-2-carbonyl)piperazine” is a colorless solid . It has a molecular weight of 259.1 . Another related compound is “1-(5-bromofuran-2-carbonyl)piperazine hydrochloride” with a molecular weight of 295.56 .Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediate Applications

A significant area of research involving 6-(5-Bromofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile focuses on synthesis techniques and the creation of analogues for various chemical studies. For instance, an efficient synthesis of related bifuran carbonitriles involves Stille coupling conditions and subsequent reactions to obtain high yields of the target compounds, which serve as intermediates for further chemical synthesis and study (Ismail, 2006). Similarly, studies on photoarylation and alkylation of bromonaphthols reveal the generation of electrophilic carbene intermediates that can be trapped by various reagents, demonstrating the compound's utility in understanding photochemical reactions (Pretali et al., 2009).

Electrocatalytic Multicomponent Assembling

Research has also explored the electrocatalytic multicomponent assembling of compounds involving aldehydes, 4-hydroxycoumarin, and malononitrile to produce derivatives with potential applications in material science and organic synthesis. Such processes are characterized by their efficiency and the high yields of the resulting products (Vafajoo et al., 2014).

Crystallographic Analysis and Compliance

Crystallographic studies of dihydrofuran carbonitrile derivatives, including analysis based on X-ray crystallographic data, offer insights into the molecular structure and compliance of such compounds. These studies contribute to a deeper understanding of the molecular behavior and potential applications of these compounds in drug design and material science (Rajni Swamy et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(5-bromofuran-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-2-1-11(21-12)14(20)18-4-3-10-9(7-18)5-8(6-16)13(19)17-10/h1-2,5H,3-4,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIGADCVMUWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2967460.png)

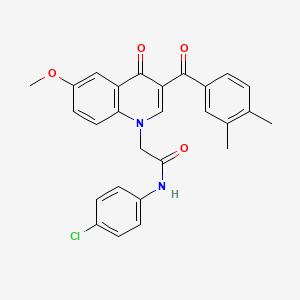

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)

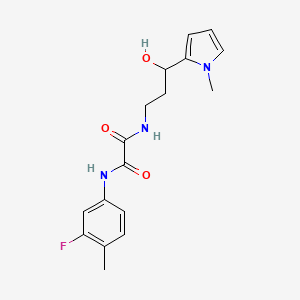

![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)

![N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2967466.png)

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)

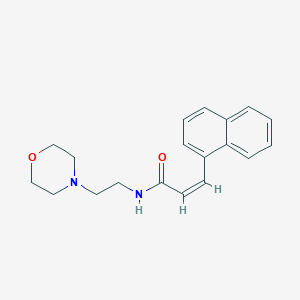

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)